molecular formula C14H13N3O2S2 B2619768 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1351598-42-9

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2619768
CAS No.: 1351598-42-9
M. Wt: 319.4
InChI Key: SFBMDKVDKCXHET-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a thiophene ring and a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a benzothiadiazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and benzothiadiazole moieties can interact with enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and benzothiadiazole derivatives, such as:

  • Thiophene-2-carboxamide
  • Benzothiadiazole-5-carboxylic acid
  • 2-(thiophen-2-yl)benzothiadiazole

Uniqueness

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-14(19,12-3-2-6-20-12)8-15-13(18)9-4-5-10-11(7-9)17-21-16-10/h2-7,19H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBMDKVDKCXHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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